molecular formula C12H16O3S B12819030 2-(Isopropylsulfonyl)-1-phenylpropan-1-one

2-(Isopropylsulfonyl)-1-phenylpropan-1-one

Cat. No.: B12819030
M. Wt: 240.32 g/mol
InChI Key: AZBOGFAMVGLNLH-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)-1-phenylpropan-1-one is an organic compound that features a phenyl group attached to a propanone backbone, with an isopropylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one typically involves the reaction of phenylpropanone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Phenylpropanone+Isopropylsulfonyl chlorideBaseThis compound\text{Phenylpropanone} + \text{Isopropylsulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} Phenylpropanone+Isopropylsulfonyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-(Isopropylsulfonyl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1-phenylpropan-1-one
  • 2-(Ethylsulfonyl)-1-phenylpropan-1-one
  • 2-(Propylsulfonyl)-1-phenylpropan-1-one

Uniqueness

2-(Isopropylsulfonyl)-1-phenylpropan-1-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl analogs.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

1-phenyl-2-propan-2-ylsulfonylpropan-1-one

InChI

InChI=1S/C12H16O3S/c1-9(2)16(14,15)10(3)12(13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

AZBOGFAMVGLNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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